

2-Methyl-1,3-benzoxazol-5-amine chemical properties and structure

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Compound of Interest

Compound Name: 2-Methyl-1,3-benzoxazol-5-amine

Cat. No.: B1270466

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Technical Guide: 2-Methyl-1,3-benzoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for **2-Methyl-1,3-benzoxazol-5-amine**. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Identification

2-Methyl-1,3-benzoxazol-5-amine is a heterocyclic aromatic compound. The structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and an amine group at the 5-position.

Structural Information	Data
IUPAC Name	2-methyl-1,3-benzoxazol-5-amine[1]
SMILES	<chem>Cc1nc2cc(N)ccc2o1</chem> [2]
InChI	<chem>1S/C8H8N2O/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3</chem> [2]
InChI Key	<chem>FECYTFWPNCBIHC-UHFFFAOYSA-N</chem> [2]

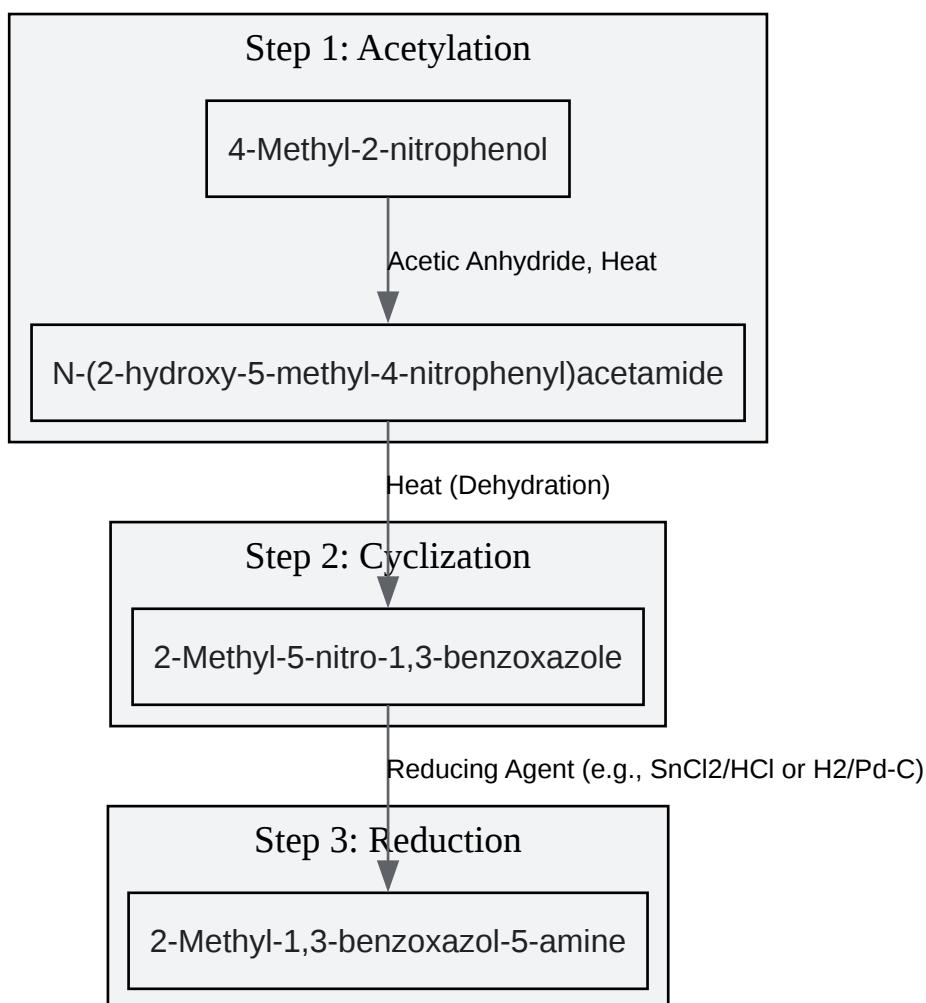
Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Methyl-1,3-benzoxazol-5-amine**. Please note that some of these values are predicted.

Property	Value	Reference
Molecular Formula	<chem>C8H8N2O</chem>	[2]
Molar Mass	148.16 g/mol	[2]
Melting Point	50-53 °C	
Boiling Point (Predicted)	290.6 ± 13.0 °C	
Density (Predicted)	1.254 ± 0.06 g/cm³	
Appearance	Solid	[2]

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-1,3-benzoxazol-5-amine** is not readily available in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of substituted benzoxazoles. The following multi-step synthesis starts from the commercially available 4-methyl-2-nitrophenol.



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Caption: Proposed synthetic workflow for **2-Methyl-1,3-benzoxazol-5-amine**.

Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide

- In a round-bottom flask, dissolve 4-methyl-2-nitrophenol in an excess of acetic anhydride.
- Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture and pour it into ice-water to precipitate the product.

- Filter the solid, wash with cold water, and dry to obtain N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide.

Step 2: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole

- The N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide from the previous step is heated, either neat or in a high-boiling solvent.
- This thermal dehydration leads to the cyclization to form the benzoxazole ring.
- The progress of the reaction should be monitored by TLC.
- Upon completion, the product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of **2-Methyl-1,3-benzoxazol-5-amine**

- Dissolve 2-Methyl-5-nitro-1,3-benzoxazole in a suitable solvent such as ethanol or ethyl acetate.
- Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride (SnCl_2) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas (H_2) over a palladium on carbon (Pd-C) catalyst.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- After the reaction is complete, the mixture is worked up accordingly. For the SnCl_2/HCl reduction, the reaction is typically basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.
- The crude product can be purified by column chromatography or recrystallization to yield **2-Methyl-1,3-benzoxazol-5-amine**.

Reactivity and Potential Applications

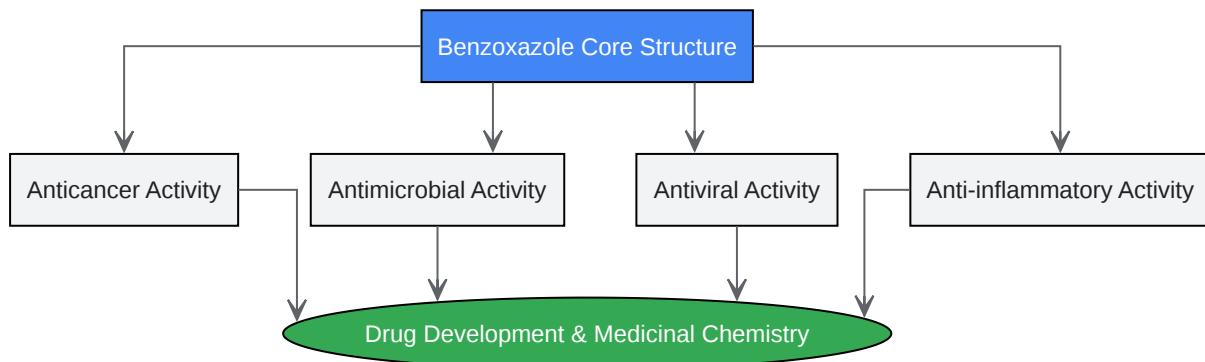
Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities.^[3] While specific studies on **2-Methyl-1,3-benzoxazol-5-amine**

Methyl-1,3-benzoxazol-5-amine are limited, the benzoxazole scaffold is a key pharmacophore in drugs with various therapeutic applications.

The presence of the amine group at the 5-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for activities such as:

- Anticancer agents
- Antimicrobial agents
- Antiviral agents
- Anti-inflammatory agents

The general importance of the benzoxazole core in drug discovery is illustrated below.



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Caption: Biological significance of the benzoxazole scaffold in drug discovery.

Safety and Handling

Based on available safety data, **2-Methyl-1,3-benzoxazol-5-amine** is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes serious eye irritation.[2]

Safety Information	Details
Pictograms	GHS07 (Exclamation Mark) [2]
Signal Word	Warning [2]
Hazard Statements	H302 (Harmful if swallowed), H319 (Causes serious eye irritation) [2]
Precautionary Statements	P264, P280, P301+P312, P305+P351+P338, P337+P313, P501 [2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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